(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride
Description
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative widely used as a synthetic intermediate in pharmaceutical chemistry. The compound features a piperazine backbone substituted with tert-butyl and methyl groups at the 2 and 5 positions, both in the R configuration. The hydrochloride salt enhances solubility and stability, making it suitable for reactions in polar solvents . Key identifiers include:
Properties
IUPAC Name |
tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-VTLYIQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704276 | |
| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-43-4 | |
| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,5-dimethylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its piperazine structure is integral to the development of drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter systems.
- Case Study : Research has shown that derivatives of piperazine compounds exhibit activity against acetylcholinesterase, indicating potential use in treating Alzheimer's disease by inhibiting amyloid peptide aggregation .
-
Antidepressant and Anxiolytic Effects :
- Studies have indicated that certain piperazine derivatives can act as serotonin receptor modulators, which may lead to antidepressant and anxiolytic effects.
- Data Table :
-
Anticancer Research :
- The compound has been explored for its potential in anticancer therapies. Its ability to form co-crystals with other drugs enhances solubility and bioavailability.
- Case Study : The formation of co-crystals between (2R,5R)-tert-butyl 2,5-dimethylpiperazine and 5-fluorouracil showed improved dissolution rates compared to standalone drugs, suggesting enhanced therapeutic efficacy .
Synthesis and Structural Analysis
The synthesis of (2R,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves multi-step reactions starting from readily available piperazine derivatives. Various spectroscopic techniques such as FT-IR and NMR are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of substituents on the piperazine ring significantly influences physicochemical properties and reactivity. Key stereoisomers include:
Key Differences :
- Stereochemical Impact : The R,R configuration in the target compound may confer distinct crystal packing behaviors compared to R,S or S,R isomers, as seen in related ferrocene derivatives (e.g., orthogonal crystal systems with specific dihedral angles) .
- Synthetic Accessibility : The R,S isomer is more commonly cataloged, suggesting optimized synthetic routes for this stereoisomer .
- Pricing : The R,R isomer (USD 217/100mg) is costlier than ethyl piperazine-2-carboxylate dihydrochloride (USD 60/250mg), reflecting its niche applications .
Functional Group Analogues
Other tert-butyl-protected piperazine derivatives vary in substituents and ring modifications:
Key Differences :
- Solubility: Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than non-ionic analogues like tert-butyl 2,5-dimethylpiperazine-1-carboxylate .
Salt Forms and Purity
Hydrochloride salts dominate commercial listings due to enhanced handling and reactivity:
| Compound Name | Salt Form | Purity | Price (USD) |
|---|---|---|---|
| This compound | Hydrochloride | 99% | 217/100mg |
| Ethyl piperazine-2-carboxylate dihydrochloride | Dihydrochloride | 97% | 60/250mg |
Key Differences :
- Counterion Effects : Dihydrochloride salts (e.g., ethyl piperazine-2-carboxylate) may offer higher solubility but require stringent pH control during synthesis .
Research and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s stereochemistry is critical for synthesizing chiral drugs, where R,R configurations may optimize biological activity .
- Synthetic Challenges : Poor crystal quality in related compounds (e.g., high R values in XRD data) highlights the need for optimized crystallization protocols .
Biological Activity
The compound (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride (CAS No. 1240586-48-4) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- MDL Number : MFCD08686669
- CAS Number : 1240586-48-4
Safety and Handling
The compound is classified under several hazard statements, including:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation
Precautionary measures include avoiding breathing dust and using protective gloves and eye protection .
Research indicates that compounds similar to (2R,5R)-tert-butyl 2,5-dimethylpiperazine derivatives can act as modulators for various receptors. These include:
- G-protein coupled receptors (GPCRs) : Potential antagonists for human vanilloid receptor 1.
- Dopamine receptors : Modulation of dopamine D4 receptor activity has been observed in related compounds .
Pharmacological Effects
- Antagonistic Activity : Studies have shown that piperazine derivatives can inhibit certain receptor activities, which may lead to therapeutic effects in conditions like anxiety or pain management.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Study on Receptor Modulation
A study conducted by Owens et al. highlighted the role of piperazine derivatives in inhibiting specific receptor pathways. The findings suggest that these compounds could be useful in developing drugs targeting neurological disorders .
Cytotoxicity Evaluation
In vitro studies demonstrated that (2R,5R)-tert-butyl 2,5-dimethylpiperazine derivatives showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction via receptor modulation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC3 (Prostate) | 10 | Receptor-mediated cytotoxicity |
Comparative Analysis with Other Piperazine Derivatives
The following table compares the biological activity of (2R,5R)-tert-butyl 2,5-dimethylpiperazine with other known piperazine derivatives:
Q & A
Advanced Research Question
- Molecular docking : Simulate interactions with metal centers (e.g., Pd, Ru) using AutoDock Vina.
- Circular dichroism (CD) : Confirm conformational stability in solution.
- Catalytic screening : Test in asymmetric hydrogenation or cross-coupling reactions .
Methodological Tip : Pair computational binding energy predictions with experimental turnover frequency (TOF) measurements to identify structure-activity relationships .
How should researchers design stability studies for this compound under varying storage conditions?
Basic Research Question
Follow ICH guidelines:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical monitoring : Use HPLC to track degradation products (e.g., Boc deprotection or piperazine ring oxidation) .
Methodological Tip : Store samples in amber vials under inert gas (N) at –20°C to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
